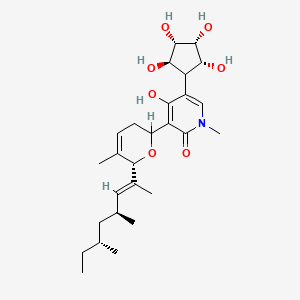
Funiculosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Funiculosine, also known as this compound, is a useful research compound. Its molecular formula is C27H41NO7 and its molecular weight is 491.625. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Properties
Antibiotic Activity
Funiculosine has been identified as a novel antibiotic with significant activity against various pathogenic microorganisms. Initial studies demonstrated its effectiveness against certain fungi, particularly Trichophyton species and Candida neoformans, with minimum inhibitory concentrations (MICs) that indicate potent antifungal properties .
Mechanism of Action
The mechanism by which this compound exerts its antifungal effects involves inhibition of the mitochondrial cytochrome bc1 complex (complex III). This inhibition selectively affects fungal cells while exhibiting reduced cytotoxicity towards mammalian cells. For instance, this compound showed an IC50 of 1.4 nM against T. mentagrophytes, significantly lower than its IC50 of 1200 nM against rat complex III .
Immune Modulation
Toll-like Receptor Activation
Recent research has highlighted the role of this compound variants, specifically FNC-RED, in modulating immune responses through Toll-like receptor 4 (TLR4)/myeloid differentiation factor-2 (MD-2) activation. These compounds have been shown to induce nuclear factor-κB (NF-κB) activation in immune cells, suggesting their potential use as vaccine adjuvants to enhance immune responses against infections .
Potential Therapeutic Applications
The ability of this compound to activate immune pathways positions it as a candidate for developing therapies aimed at enhancing host defense mechanisms. Its derivatives have been synthesized to improve efficacy and specificity in targeting TLR4/MD-2, which may lead to advancements in vaccine development and immunotherapy .
Industrial Applications
Enzyme Production
this compound is also associated with the production of cellulase enzymes from Penicillium funiculosum, which are used extensively in brewing and distilling industries. The cellulase enzyme preparation aids in the hydrolysis of cellulose, improving process efficiency and product quality by reducing viscosity during fermentation processes . This application emphasizes the biotechnological potential of this compound-derived enzymes.
Case Studies
Properties
CAS No. |
11055-06-4 |
|---|---|
Molecular Formula |
C27H41NO7 |
Molecular Weight |
491.625 |
IUPAC Name |
3-[(6S)-6-[(E,4S,6R)-4,6-dimethyloct-2-en-2-yl]-5-methyl-3,6-dihydro-2H-pyran-2-yl]-4-hydroxy-1-methyl-5-[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxycyclopentyl]pyridin-2-one |
InChI |
InChI=1S/C27H41NO7/c1-7-13(2)10-14(3)11-16(5)26-15(4)8-9-18(35-26)20-21(29)17(12-28(6)27(20)34)19-22(30)24(32)25(33)23(19)31/h8,11-14,18-19,22-26,29-33H,7,9-10H2,1-6H3/b16-11+/t13-,14+,18?,19?,22-,23-,24-,25+,26+/m1/s1 |
InChI Key |
UTZTYDYZCJIRLN-ZPXUAEPASA-N |
SMILES |
CCC(C)CC(C)C=C(C)C1C(=CCC(O1)C2=C(C(=CN(C2=O)C)C3C(C(C(C3O)O)O)O)O)C |
Synonyms |
Funiculosine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















